molecular formula C8H7NO5 B152208 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid CAS No. 859964-08-2

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid

Cat. No. B152208
M. Wt: 197.14 g/mol
InChI Key: LZWQHDDDGHXOEL-UHFFFAOYSA-N
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Description

“5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” is a chemical compound with the molecular formula C8H7NO5 . It is also known by the synonyms “1,3-Benzenedicarboxylic acid,5-amino-2-hydroxy” and "5-amino-2-hydroxyisophthalic acid" .


Synthesis Analysis

The synthesis of “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” can be achieved through various methods, including the reaction of 5-nitrosalicylic acid with hydrazine hydrate, the condensation of salicylaldehyde with malonic acid, and the reaction of 5-nitrosalicylic acid with nitrous acid.


Molecular Structure Analysis

The molecular structure of “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” consists of a benzene ring substituted with two carboxylic acid groups, one amino group, and one hydroxy group .


Chemical Reactions Analysis

As a dicarboxylic acid, “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” can undergo typical acid-base reactions. It can also participate in condensation reactions with amines to form amides .


Physical And Chemical Properties Analysis

“5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” is a powder with a molecular weight of 197.14500 . The exact values for its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of New 1,3-Oxazepine Compounds

Research has demonstrated the utility of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid derivatives in the synthesis of new 1,3-oxazepine compounds, which have potential applications as antibiotics. The synthesis process involves reactions with Schiff bases, leading to new tri(1,3-oxazepine) derivatives. This showcases the compound's role in the development of new pharmacologically active molecules (Abood, 2010).

Corrosion Inhibition

Derivatives of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid, such as 2-Aminobenzene-1,3-dicarbonitriles, have been explored as green corrosion inhibitors for metals like mild steel in acidic environments. These derivatives offer a high inhibition efficiency, showcasing the compound's potential in extending the lifespan of metals in corrosive environments (Verma, Quraishi, & Singh, 2015).

Coordination Polymers for Luminescent Properties

The use of amino acid derivatives of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid in the synthesis of coordination polymers has been reported. These polymers, incorporating metals such as Cd(II) and Zn(II) with 1-aminobenzene-3,4,5-tricarboxylic acid, demonstrate intriguing structures and properties, including potential applications in luminescence (Shao, Meng, & Hou, 2019).

Biochemical Formation in Metabolic Pathways

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid plays a role in the biochemical formation of specific moieties in metabolic pathways, as seen in methanogenic archaea. This highlights its significance in understanding and engineering biochemical processes for various applications (White, 2011).

Anticancer Activity

Novel synthetic derivatives of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid have been evaluated for their potential anti-inflammatory and anticancer activities. These studies aim to develop new therapeutic agents by modifying the compound's structure to enhance its biological efficacy (Romero-Castro et al., 2016).

Bio-based Production of Monomers and Polymers

Metabolic engineering efforts have focused on using derivatives of 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid for the bio-based production of monomers and polymers. This approach seeks to create sustainable and environmentally friendly alternatives to traditional petrochemical-based materials, highlighting the compound's versatility and potential in green chemistry applications (Chung et al., 2015).

Safety And Hazards

The safety information for “5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

5-amino-2-hydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWQHDDDGHXOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00606581
Record name 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid

CAS RN

859964-08-2
Record name 5-Amino-2-hydroxyisophthalic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0859964082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-hydroxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00606581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-2-HYDROXYISOPHTHALIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUT7NAC346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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